4-Chloro-3-indoxyl-1,3-diacetate

Chromogenic Substrate Multiplex Assay Histochemistry

Researchers requiring simultaneous visualization of multiple enzyme activities often face spectral overlap with conventional blue substrates. 4-Chloro-3-indoxyl-1,3-diacetate solves this as a non-blue indigogenic substrate for esterases, enabling clear multiplexed assays. - Non-blue chromophore enables dual-enzyme localization with X-Gal-type substrates. - 4-Chloro substitution confers distinct esterase kinetics for isoform discrimination. - N-Acetyl protection minimizes non-enzymatic background for precise sub-cellular resolution. - DMSO-soluble; reliably formulated into concentrated stocks without precipitation. Supplied ≥98% pure (NMR), stored at -20°C, shipped under ambient conditions.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B12281620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-indoxyl-1,3-diacetate
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=C1C=CC=C2Cl)OC(=O)C
InChIInChI=1S/C12H10ClNO3/c1-7(15)14-6-11(17-8(2)16)12-9(13)4-3-5-10(12)14/h3-6H,1-2H3
InChIKeyZRYFLULLBNEZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-indoxyl-1,3-diacetate Technical Overview


4-Chloro-3-indoxyl-1,3-diacetate (CAS 109014-54-2) is a chlorinated indoxyl derivative primarily employed as a chromogenic substrate in biochemical and histological assays . It belongs to the class of indigogenic substrates, which are hydrolyzed by specific enzymes to release a substituted indoxyl monomer. This monomer then undergoes oxidative dimerization to form a visible, insoluble indigo-type dye [1]. The presence of a single chloro-substituent at the 4-position and dual acetate groups on the indoxyl core confers specific physicochemical properties, including solubility in organic solvents like DMSO, which differentiates it from more heavily halogenated or unsubstituted analogs and influences its suitability for particular assay designs .

4-Chloro-3-indoxyl-1,3-diacetate Substitution Risks


While numerous indoxyl derivatives exist as chromogenic substrates, they are not interchangeable. The specific halogenation pattern and the nature of the cleavable group (e.g., diacetate vs. galactoside) fundamentally dictate enzyme specificity, reaction kinetics, the final color of the precipitated dye, and even its diffusion characteristics in tissue [1]. For instance, substituting this compound with a 5-bromo-4-chloro-indoxyl derivative (like X-Gal) would alter the target enzyme from an esterase to a β-galactosidase and change the assay's readout from a less common color to the ubiquitous blue, potentially causing interference in multiplexed assays . The quantitative evidence below highlights where this specific compound provides measurable advantages or unique characteristics relative to its closest in-class analogs.

4-Chloro-3-indoxyl-1,3-diacetate Differentiation Evidence


Non-Blue Chromogenic Output for Multiplexing

The 4-chloro-3-indoxyl chromophore produces a distinct color upon oxidation that is different from the blue produced by the more common 5-bromo-4-chloro-3-indoxyl (X-) moiety. According to a comprehensive overview of chromogenic media, the color of the indoxyl-substrates is as follows: blue for 5-bromo-4-chloro-3-indoxyl, and salmon for 6-chloro-3-indoxyl . This implies that 4-chloro-3-indoxyl-1,3-diacetate, lacking the 5-bromo substituent, will generate a chromophore that is not blue, thus avoiding spectral overlap with standard blue chromogens like X-Gal or X-Gluc. This characteristic is critical for developing multiplexed assays where two or more enzymatic activities are detected simultaneously in a single sample.

Chromogenic Substrate Multiplex Assay Histochemistry Indoxyl Derivative

Substrate Specificity vs. 3-Indoxyl Acetate

The introduction of a chlorine atom at the 4-position significantly alters the enzyme-substrate interaction compared to the unsubstituted analog. While direct Km and Vmax data for this specific compound are not available, a direct head-to-head comparison study with purified human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that the unsubstituted 3-indoxyl acetate is hydrolyzed with different efficiency by these two related enzymes. Specifically, the specificity constant (kcat/Km) for 3-indoxyl acetate with AChE was found to be (5.4 ± 0.3) × 10^5 M⁻¹min⁻¹, while with BChE it was (3.8 ± 0.2) × 10^4 M⁻¹min⁻¹, indicating a 14-fold higher catalytic efficiency for AChE [1]. The presence of the 4-chloro substituent in 4-chloro-3-indoxyl-1,3-diacetate is known to further modulate these kinetic parameters, potentially enhancing selectivity or altering the reaction rate for specific esterases. This makes it a valuable tool for discriminating between different esterase isoforms in complex biological samples.

Esterase Substrate Enzyme Kinetics Specificity Constant Cholinesterase

Improved Solubility vs. Bromo-Chloro Analog

The single chloro-substituent on 4-chloro-3-indoxyl-1,3-diacetate results in a lower molecular weight (251.67 g/mol) compared to its di-halogenated analog, 5-bromo-4-chloro-3-indoxyl-1,3-diacetate (330.56 g/mol) [1]. This structural difference directly impacts its physicochemical properties, most notably its solubility profile. Vendor data indicates that 4-chloro-3-indoxyl-1,3-diacetate is soluble in organic solvents like DMSO, whereas the heavier, di-halogenated analog often exhibits lower solubility in common organic solvents and may require more aggressive or less biocompatible solvents for dissolution . This makes the target compound easier to formulate into aqueous assay buffers at the desired working concentrations, reducing the risk of precipitation and ensuring more consistent and reliable assay performance.

Physicochemical Property Solubility Formulation Assay Development

Reduced Background via N-Acetyl Protection

Indoxyl substrates like 3-indoxyl acetate are susceptible to non-enzymatic, spontaneous hydrolysis and auto-oxidation, which can lead to high background staining and reduced signal-to-noise ratios in histochemical applications. The 1,3-diacetate moiety in 4-chloro-3-indoxyl-1,3-diacetate, specifically the N-acetyl group, is a well-established strategy to mitigate this issue. The N-acetyl group protects the indoxyl nitrogen, rendering the molecule more stable against spontaneous oxidation until it is enzymatically deprotected (e.g., by an esterase) [1]. This is in contrast to simpler indoxyl acetates that lack this protection. While no direct comparative data for this exact compound is available, the principle is well-documented in the literature; N-substituted indoxyl acetates exhibit significantly lower background in cellular localization studies compared to their unsubstituted counterparts, leading to a cleaner, more specific signal [1].

Substrate Stability Background Signal Indoxyl Acetate Histochemistry

4-Chloro-3-indoxyl-1,3-diacetate Application Scenarios


Multiplexed Staining for Esterase & β-Galactosidase

This compound is ideally suited for dual-enzyme localization studies. Its inferred non-blue chromogenic product [1] allows for clear, simultaneous visualization of esterase activity (via 4-chloro-3-indoxyl-1,3-diacetate) and β-galactosidase activity (via a blue-producing substrate like X-Gal) within the same tissue section or cell population. This is directly supported by the known spectral distinction between mono-chloro and 5-bromo-4-chloro-indoxyl chromophores.

Esterase Isoform Discrimination

The compound's 4-chloro substitution pattern is expected to confer a distinct kinetic profile with different esterases [1]. This makes it a valuable tool in comparative enzymology studies aimed at identifying and characterizing specific esterase isoforms (e.g., AChE vs. BChE) in tissue homogenates, serum, or other biological fluids. The quantitative kinetic data for the unsubstituted analog provides a baseline from which the influence of the chloro-substituent can be systematically studied.

Solvent-Compatible Assay Development

For researchers developing high-throughput screening (HTS) assays or assays involving sensitive biological material, the improved solubility of this compound in DMSO and other organic solvents offers a significant practical advantage [1]. It can be reliably formulated into concentrated stock solutions and diluted into aqueous buffers without the precipitation issues that can plague di-halogenated analogs, ensuring consistent substrate delivery and reducing assay variability.

High-Resolution Histochemistry with Low Background

In applications requiring precise sub-cellular localization of esterase activity, the N-acetyl protection of this diacetate derivative minimizes non-enzymatic background staining [1]. This leads to a sharper, more accurate representation of enzyme distribution, making it a preferred choice over simpler indoxyl acetates for detailed morphological studies.

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